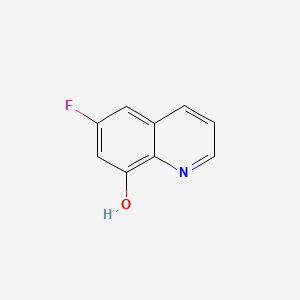

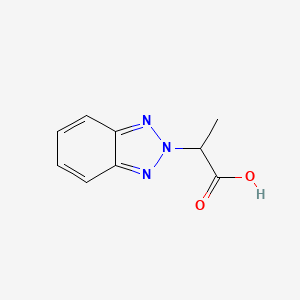

4-Amino-benzoic acid 3-(1H-benzoimidazol-2-yl)-propyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

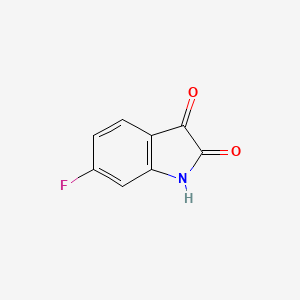

The compound is a derivative of 4-Aminobenzoic acid, also known as PABA, and benzimidazole . These types of compounds are often used in the synthesis of various pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving amines, carboxylic acids, and other organic molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzimidazole ring and the aminobenzoic acid group could influence its solubility, melting point, and other properties .Scientific Research Applications

Antimicrobial Activity

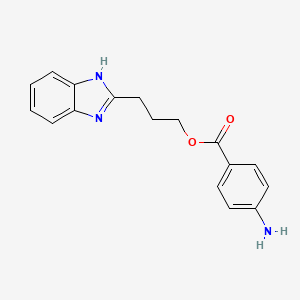

Research has demonstrated that derivatives of benzoic acid and benzimidazole, which share structural similarities with 4-Amino-benzoic acid 3-(1H-benzoimidazol-2-yl)-propyl ester, exhibit significant antimicrobial properties. A study conducted by El-Meguid (2014) synthesized new compounds incorporating 4-(5-benzoyl-benzoimidazol-2) moiety into various amino acids, sulfamoyl, and/or pyrrole analogues. These compounds displayed notable effectiveness against both gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and gram-negative bacteria (Escherichia coli and Pseudomonas aeuroginosa), as well as against fungal species (Candida albicans and Aspergillus niger) (El-Meguid, 2014).

Hydrolysis Studies

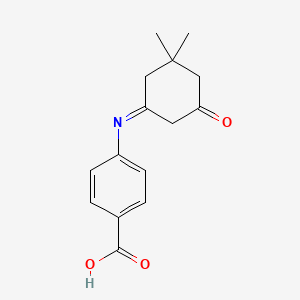

Investigations into the base-catalysed hydrolysis of phenyl esters of para-substituted benzoic acids, including structures similar to this compound, have been conducted. Bauerová and Ludwig (2000) synthesized and characterized several model phenyl esters, determining the kinetics of their hydrolysis. This research is fundamental for understanding the chemical behavior and potential reactivity of similar compounds in biological systems (Bauerová & Ludwig, 2000).

Fluorescence Applications

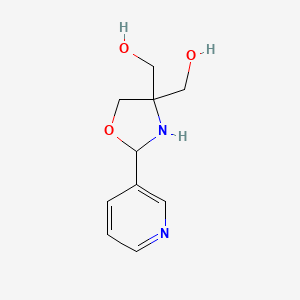

The development of fluorescence applications has also been explored with compounds structurally related to this compound. A study by Wei et al. (2006) synthesized tridentate ligands derived from benzimidazole and investigated their reactions with a rhenium tricarbonyl core. These complexes exhibited potential for fluorescence applications, indicating a promising area of research for related compounds (Wei et al., 2006).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c18-13-9-7-12(8-10-13)17(21)22-11-3-6-16-19-14-4-1-2-5-15(14)20-16/h1-2,4-5,7-10H,3,6,11,18H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKZXJXSDGNOGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCOC(=O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349523 |

Source

|

| Record name | 3-(1H-Benzimidazol-2-yl)propyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

328117-25-5 |

Source

|

| Record name | 3-(1H-Benzimidazol-2-yl)propyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)

![tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate](/img/structure/B1297173.png)

![1,3,8-Triazaspiro[4.5]decan-2-one](/img/structure/B1297181.png)

![8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B1297182.png)